molecular formula C11H11N3O3S B4888726 N-[(allylamino)carbonothioyl]-3-nitrobenzamide

N-[(allylamino)carbonothioyl]-3-nitrobenzamide

Cat. No. B4888726
M. Wt: 265.29 g/mol
InChI Key: JFJLJJDSADATOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(allylamino)carbonothioyl]-3-nitrobenzamide, also known as ANCA, is a small molecule inhibitor that has been extensively studied in scientific research for its potential therapeutic applications. ANCA has been found to inhibit the activity of certain enzymes that are involved in various biological processes, making it a promising candidate for the development of new drugs.

Mechanism of Action

N-[(allylamino)carbonothioyl]-3-nitrobenzamide inhibits the activity of certain enzymes by binding to their active sites and preventing them from carrying out their biological functions. Specifically, N-[(allylamino)carbonothioyl]-3-nitrobenzamide has been shown to inhibit the activity of enzymes involved in the biosynthesis of certain signaling molecules that are involved in cancer cell growth and inflammation. By inhibiting these enzymes, N-[(allylamino)carbonothioyl]-3-nitrobenzamide can effectively suppress the activity of cancer cells and reduce inflammation.
Biochemical and Physiological Effects:
N-[(allylamino)carbonothioyl]-3-nitrobenzamide has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of signaling molecules, resulting in reduced cancer cell growth and inflammation. N-[(allylamino)carbonothioyl]-3-nitrobenzamide has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-[(allylamino)carbonothioyl]-3-nitrobenzamide has been shown to have anti-angiogenic effects, meaning it can prevent the formation of new blood vessels that are necessary for tumor growth.

Advantages and Limitations for Lab Experiments

N-[(allylamino)carbonothioyl]-3-nitrobenzamide has a number of advantages as a research tool in the laboratory. It is a small molecule inhibitor that can be easily synthesized and purified, making it readily available for use in experiments. N-[(allylamino)carbonothioyl]-3-nitrobenzamide has also been extensively studied in scientific research, meaning that there is a wealth of information available on its properties and potential applications. However, N-[(allylamino)carbonothioyl]-3-nitrobenzamide also has limitations as a research tool. It can be difficult to target the specific enzymes that N-[(allylamino)carbonothioyl]-3-nitrobenzamide inhibits, meaning that off-target effects can occur. Additionally, N-[(allylamino)carbonothioyl]-3-nitrobenzamide can be toxic to normal cells at high concentrations, limiting its potential therapeutic applications.

Future Directions

There are a number of future directions for research on N-[(allylamino)carbonothioyl]-3-nitrobenzamide. One area of focus is the development of new cancer therapies based on N-[(allylamino)carbonothioyl]-3-nitrobenzamide. Researchers are exploring ways to modify the structure of N-[(allylamino)carbonothioyl]-3-nitrobenzamide to increase its potency and reduce its toxicity to normal cells. Additionally, researchers are investigating the potential of N-[(allylamino)carbonothioyl]-3-nitrobenzamide as a treatment for other diseases, such as inflammation and autoimmune disorders. Finally, researchers are exploring the use of N-[(allylamino)carbonothioyl]-3-nitrobenzamide as a research tool to better understand the biological processes involved in cancer cell growth and inflammation.

Synthesis Methods

N-[(allylamino)carbonothioyl]-3-nitrobenzamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the use of various reagents and catalysts to selectively modify the structure of the starting materials, resulting in the formation of N-[(allylamino)carbonothioyl]-3-nitrobenzamide. The synthesis method has been optimized over the years, resulting in high yields and purity of the final product.

Scientific Research Applications

N-[(allylamino)carbonothioyl]-3-nitrobenzamide has been extensively studied in scientific research for its potential therapeutic applications. It has been found to inhibit the activity of certain enzymes that are involved in various biological processes, including cancer cell growth, inflammation, and angiogenesis. N-[(allylamino)carbonothioyl]-3-nitrobenzamide has been shown to have potent anti-cancer activity against a variety of cancer cell lines, making it a promising candidate for the development of new cancer therapies.

properties

IUPAC Name

3-nitro-N-(prop-2-enylcarbamothioyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3S/c1-2-6-12-11(18)13-10(15)8-4-3-5-9(7-8)14(16)17/h2-5,7H,1,6H2,(H2,12,13,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFJLJJDSADATOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=S)NC(=O)C1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.